molecular formula C16H22N2O B2925490 N-((2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methyl)-2-methoxyethanamine CAS No. 1096952-53-2

N-((2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methyl)-2-methoxyethanamine

Cat. No.: B2925490
CAS No.: 1096952-53-2
M. Wt: 258.365
InChI Key: OCYLXJJSBDWZLK-UHFFFAOYSA-N
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Description

N-((2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methyl)-2-methoxyethanamine is a complex organic compound characterized by its unique molecular structure. This compound features a pyrrole ring substituted with methyl and phenyl groups, along with a methoxyethanamine moiety. Its intricate structure makes it a subject of interest in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methyl)-2-methoxyethanamine typically involves multiple steps, starting with the formation of the pyrrole ring. One common approach is the reaction of 2,5-dimethyl-1-phenyl-1H-pyrrole with an appropriate amine derivative under controlled conditions. The reaction conditions often require the use of a strong base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the manufacturing process.

Chemical Reactions Analysis

Types of Reactions: N-((2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methyl)-2-methoxyethanamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives, such as amines or alcohols.

  • Substitution: Generation of various substituted pyrrole derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammation.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-((2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methyl)-2-methoxyethanamine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 2,5-Dimethyl-1-phenyl-1H-pyrrole: A simpler pyrrole derivative without the methoxyethanamine group.

  • N-Methyl-2-methoxyethanamine: A related amine compound without the pyrrole ring.

  • Indole derivatives: Compounds with similar heterocyclic structures and biological activities.

Uniqueness: N-((2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methyl)-2-methoxyethanamine stands out due to its unique combination of structural features, which contribute to its distinct chemical and biological properties.

This comprehensive overview highlights the significance of this compound in various scientific domains. Its complex structure and diverse applications make it a valuable compound for further research and development.

Properties

IUPAC Name

N-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methyl]-2-methoxyethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c1-13-11-15(12-17-9-10-19-3)14(2)18(13)16-7-5-4-6-8-16/h4-8,11,17H,9-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYLXJJSBDWZLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)CNCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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